molecular formula C15H15N3O2S B5164259 N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide

N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B5164259
M. Wt: 301.4 g/mol
InChI Key: CEQREZAQBSQZLN-UKTHLTGXSA-N
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Description

N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a thiophene ring, a hydrazine group, and a benzamide moiety

Properties

IUPAC Name

N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c1-10-4-6-11(7-5-10)14(19)17-13(15(20)18-16)9-12-3-2-8-21-12/h2-9H,16H2,1H3,(H,17,19)(H,18,20)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQREZAQBSQZLN-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydrazine group: This step involves the reaction of the thiophene derivative with hydrazine hydrate under reflux conditions.

    Coupling with benzamide: The final step involves the coupling of the hydrazine-thiophene intermediate with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group can yield azides, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with active site residues, while the thiophene and benzamide moieties can enhance binding affinity through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-chlorobenzamide: Similar structure but with a chlorine substituent on the benzamide ring.

    N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methoxybenzamide: Similar structure but with a methoxy group on the benzamide ring.

Uniqueness

N-[(E)-3-hydrazinyl-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-4-methylbenzamide is unique due to the presence of the methyl group on the benzamide ring, which can influence its chemical reactivity and biological activity. The combination of the thiophene ring and hydrazine group also provides a versatile scaffold for further functionalization and application in various fields.

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